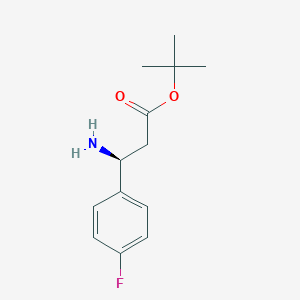
tert-Butyl (S)-3-amino-3-(4-fluorophenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (3S)-3-amino-3-(4-fluorophenyl)propanoate is an organic compound that features a tert-butyl ester group, an amino group, and a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-amino-3-(4-fluorophenyl)propanoate typically involves the esterification of (3S)-3-amino-3-(4-fluorophenyl)propanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl (3S)-3-amino-3-(4-fluorophenyl)propanoate can be carried out using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
化学反应分析
Types of Reactions
Tert-butyl (3S)-3-amino-3-(4-fluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted fluorophenyl derivatives.
科学研究应用
Tert-butyl (3S)-3-amino-3-(4-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of tert-butyl (3S)-3-amino-3-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- tert-Butyl (3S)-3-amino-3-(4-chlorophenyl)propanoate
- tert-Butyl (3S)-3-amino-3-(4-bromophenyl)propanoate
- tert-Butyl (3S)-3-amino-3-(4-methylphenyl)propanoate
Uniqueness
Tert-butyl (3S)-3-amino-3-(4-fluorophenyl)propanoate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for the design of drugs with specific biological activities .
生物活性
tert-Butyl (S)-3-amino-3-(4-fluorophenyl)propanoate is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structural components—a tert-butyl ester group, an amino group, and a para-fluorophenyl group—contribute to its interactions with various biological targets, including enzymes and receptors. This article reviews the compound's biological activity, synthesis, and potential therapeutic applications based on current research findings.
- Molecular Formula : C13H18FNO2
- Molecular Weight : Approximately 239.29 g/mol
The compound's unique structure allows it to engage in various chemical interactions, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which is vital for understanding its therapeutic properties. The amino group can form hydrogen bonds with enzyme active sites, while the fluorophenyl group may facilitate π-π interactions with aromatic residues in enzymes.
- Receptor Binding : Interaction studies suggest that this compound may bind effectively to various receptors, modulating their activities and potentially influencing physiological processes.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The amino group allows the compound to form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
- Hydrophobic Interactions : The fluorophenyl group contributes to hydrophobic interactions that may stabilize the binding of the compound to its targets.
- Structural Similarity with Other Compounds : Its structural analogs have been shown to exhibit varying degrees of biological activity, suggesting that modifications in substituents can significantly influence the compound's efficacy.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. For instance, it has been compared to other compounds known for their anticancer properties, showing promising results in reducing cell viability in melanoma and colon cancer cell lines .
- Enzyme Interaction Studies : Detailed analysis using techniques such as surface plasmon resonance has revealed that this compound binds selectively to certain enzymes, leading to a decrease in their activity. This property is crucial for drug development aimed at modulating enzyme function in disease states .
Comparative Analysis with Similar Compounds
The following table summarizes key features of structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Amino-3-(4-fluorophenyl)propanoic Acid | C13H16FNO2 | Lacks the tert-butyl group; simpler structure; potential precursor in synthesis |
| Methyl (S)-3-amino-3-(2-bromo-4-fluorophenyl)propanoate | C13H16BrFNO2 | Contains a bromine atom instead of fluorine; different reactivity profile |
| tert-Butyl (S)-3-amino-3-(5-phenylmethoxypyridin-3-yl)propanoate | C19H24N2O2 | More complex with a pyridine ring; different biological activity potential |
This comparison highlights how variations in substituents affect the biological behavior and potential applications of these compounds.
属性
分子式 |
C13H18FNO2 |
|---|---|
分子量 |
239.29 g/mol |
IUPAC 名称 |
tert-butyl (3S)-3-amino-3-(4-fluorophenyl)propanoate |
InChI |
InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)8-11(15)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3/t11-/m0/s1 |
InChI 键 |
NFNMWFXDRVMROC-NSHDSACASA-N |
手性 SMILES |
CC(C)(C)OC(=O)C[C@@H](C1=CC=C(C=C1)F)N |
规范 SMILES |
CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















